molecular formula C6H7NO2 B026121 Ethyl 2-cyanoacrylate CAS No. 7085-85-0

Ethyl 2-cyanoacrylate

Cat. No. B026121
CAS RN: 7085-85-0
M. Wt: 125.13 g/mol
InChI Key: FGBJXOREULPLGL-UHFFFAOYSA-N
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Description

Ethyl 2-cyanoacrylate (ECA) is a liquid that is commonly used around the house . It is an ethyl ester of 2-cyano-acrylic acid and is a colorless liquid with low viscosity and a faint sweet smell in pure form . It is the main component of cyanoacrylate glues and can be encountered under many trade names .


Synthesis Analysis

ECA is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . The synthesis of ECA involves an exothermic reaction that affords the polymer, which is subsequently sintered, thermally “cracked” to give the monomer .


Molecular Structure Analysis

The empirical formula of ECA is C6H7NO2 and it has a molar mass of 125.13 g/mol .


Chemical Reactions Analysis

ECA polymerizes easily due to its conjugated unsaturated groups . It polymerizes instantly in water, with the small amount of moisture in the air being enough to initiate polymerization . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .


Physical And Chemical Properties Analysis

ECA is a colorless liquid with a boiling point of 54–56 ºC at 3 torr . It polymerizes in water .

Scientific Research Applications

  • Medical Applications in Surgery and Wound Healing:

    • It has been found effective for cecal stump exclusion in rats, without significant weight gain, microabscesses, or inflammation differences (Faion et al., 2011).
    • Its biocompatibility with human osteoblast cell cultures suggests its usefulness in bone graft fixation (de Melo et al., 2013).
    • It has been used as an alternative to conventional sutures in vascular, myocardial, and pulmonary surgery (Kaplan et al., 2004).
    • Ethyl 2-cyanoacrylate tissue adhesive, when applied subcutaneously, leads to the absorption of unchanged ethyl 2-cyanoacrylate and unknown metabolites in plasma and urine (Kaplan et al., 2004).
  • Material Science and Chemistry:

    • Blending it with oligo(ethylene glycol)diglycidyl ether creates highly flexible poly(ethyl-2-cyanoacrylate) films, offering potential for various technical applications (Tripodo et al., 2011).
    • It's part of a family of cyanoacrylates which includes modifications like ethoxyethyl cyanoacrylate, a biodegradable adhesive with faster hydrolysis compared to other cyanoacrylate polymers (Tseng et al., 1990).
  • Forensic Science:

    • The curing of cyanoacrylate glue, which includes Ethyl 2-cyanoacrylate, is important for non-destructive analysis of cyanoacrylate-fused latent fingerprints at forensic crime scenes (Edwards & Day, 2004).
  • Potential Risks and Side Effects:

    • It can cause severe superficial cortical necrosis in rabbit brain tissue (Zumpano et al., 1982).
    • Ethyl 2-cyanoacrylate adhesive can cause severe arterial and parenchymal damage in cats when applied transorbitally (Smith et al., 1985).
    • It can also cause allergic contact dermatitis, particularly in the eyelid area (Bhargava et al., 2012).
    • Cyanoacrylate glue burns, including those from ethyl 2-cyanoacrylate, can be severe and require prompt medical attention (Clarke, 2011).

Safety And Hazards

ECA is classified as a flammable liquid (category 4), and it may cause skin irritation (category 2), serious eye irritation (category 2A), and respiratory irritation (category 3) . It is recommended to avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, and not to ingest or breathe vapors or spray mist .

Future Directions

ECA has been shown to be effective in the treatment of colorectal adenocarcinoma cells in vitro and in vivo . The mechanism of action is not completely understood, but it may be due to its ability to inhibit cell proliferation and induce apoptosis by altering gene expression .

Relevant Papers

The adhesive strength of ECA has been evaluated and compared with traditional monofilament synthetic sutures . The width of the application of ECA over the skin defect was found to be important for achieving good and stable adhesive strength . Increasing the number of layers of adhesive through repeated applications of the cyanoacrylate did not increase overall adhesive strength .

properties

IUPAC Name

ethyl 2-cyanoprop-2-enoate
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InChI

InChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3
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InChI Key

FGBJXOREULPLGL-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C#N
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Molecular Formula

C6H7NO2
Record name ETHYL 2-CYANOACRYLATE
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Related CAS

25067-30-5
Record name Poly(ethyl cyanoacrylate)
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DSSTOX Substance ID

DTXSID1025279
Record name Ethyl cyanoacrylate
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Molecular Weight

125.13 g/mol
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Physical Description

Liquid, Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear colorless liquid with irritating, sweet, ester-like odor
Record name 2-Propenoic acid, 2-cyano-, ethyl ester
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Boiling Point

55 °C at 3 mm Hg, BP: 54-56 °C (0.21-0.40 kPa), 54-56 °C
Record name Ethyl cyanoacrylate
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Flash Point

82.78 °C (closed cup), 75 °C c.c.
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Solubility

Soluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane
Record name Ethyl cyanoacrylate
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Density

1.040 at 20 °C
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Vapor Pressure

VP: <0.27 kPa at 25 °C, 0.31 mm Hg at 20 °C, <2 mmHg at 25 °C
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Product Name

Ethyl 2-cyanoacrylate

Color/Form

Clear, colorless, liquid

CAS RN

7085-85-0, 25067-30-5
Record name Ethyl cyanoacrylate
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Melting Point

-20 to -25 °C
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Synthesis routes and methods I

Procedure details

In a 400 liter capacity stirrer-equipped vessel, 130 kg of distillation residue from the production of 2-cyanoacrylate, containing 75.1% by weight of 2,4-dicyanoglutaric acid diethyl ester (410 moles), were mixed with 21.3 kg of water and the resulting mixture reacted with 8.83 kg of 92% polyoxymethylene (271 moles) in the presence of 804.6 g of 32% NaOH solution which was required to adjust the pH into the range of from 4 to 6. The reaction was carried out and the reaction product worked up in the same way as described in EXAMPLE 1. 58.7 kg of pure 2-cyanoacrylic acid ethyl ester were obtained, corresponding to a yield of 60.1% by weight, based on 100% 2,4-dicyanoglutarate.
Quantity
410 mol
Type
reactant
Reaction Step One
Name
polyoxymethylene
Quantity
8.83 kg
Type
reactant
Reaction Step Two
Name
Quantity
804.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
21.3 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

494.0 g (2.074 moles) of 2,4-dicyanoglutaric acid diethyl ester were reacted in the absence of water with 44.8 g of polyoxymethylene (92%; 1.372 moles) and 3 g of a 30% solution of sodium methylate in methanol (0.0167 mole). The quantity of sodium methylate used corresponded to an excess of 1.25 millimoles per mole of dicyanoglutarate. The reaction was carried out over a period of 45 minutes at a temperature of 100° C.-130° C. The water present was then removed using an oil pump vacuum. Thermolysis produced 154.5 g (1.236 moles) of 2-cyanoacrylic acid ethyl ester after distillation. The yield thus amounted to 31.3% by weight, based on 2,4-dicyanoglutarate.
Quantity
494 g
Type
reactant
Reaction Step One
Name
polyoxymethylene
Quantity
44.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0167 mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dicyanoglutarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-cyanoacrylate
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Ethyl 2-cyanoacrylate
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Ethyl 2-cyanoacrylate
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Reactant of Route 5
Ethyl 2-cyanoacrylate
Reactant of Route 6
Ethyl 2-cyanoacrylate

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